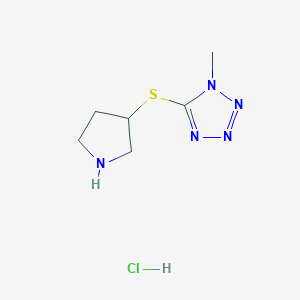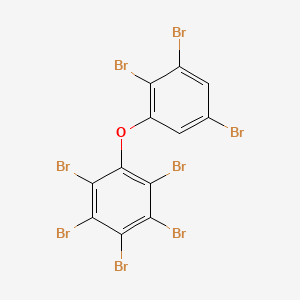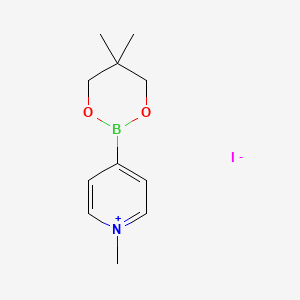
4-(5,5-二甲基-1,3,2-二氧杂硼环丁烷-2-基)-1-甲基吡啶-1-碘化物
描述
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methylpyridin-1-ium iodide, also known as DM-BPY-MA, is a boron-containing compound that has gained attention in scientific research due to its unique properties. This compound has been synthesized and studied for its potential applications in various fields, including biochemistry, materials science, and medicine.
科学研究应用
自组装性质的合成与评估
类似于 4-(5,5-二甲基-1,3,2-二氧杂硼环丁烷-2-基)-1-甲基吡啶-1-碘化物的化合物的一种应用是合成和评估它们的自组装性质。这些化合物已被用于创建合成脂质以开发递送系统。例如,这些化合物的某些衍生物已显示出形成脂质体的能力,而脂质体在药物递送系统中至关重要。Pikun 等人的研究(2022 年)重点介绍了这些化合物的合成和表征,以及它们在为递送系统创建纳米颗粒中的潜力(Pikun 等,2022)。
线粒体成像的荧光探针
相关化合物的另一项研究应用涉及开发用于生物成像的荧光探针。Lin 等人(2018 年)的一项研究重点关注线粒体靶向 pH 荧光探针,该探针是使用涉及结构类似于 4-(5,5-二甲基-1,3,2-二氧杂硼环丁烷-2-基)-1-甲基吡啶-1-碘化物的化合物合成的。该探针表现出显着的 pH 依赖性行为,并用于可视化活细胞中的线粒体 pH 波动(Lin 等,2018)。
缓蚀
像 4-(5,5-二甲基-1,3,2-二氧杂硼环丁烷-2-基)-1-甲基吡啶-1-碘化物这样的化合物也已用于缓蚀领域。Obaid 等人(2017 年)的一项研究讨论了使用基于吡啶的化合物作为酸性溶液中不锈钢的缓蚀剂。这些化合物显示出有效的抑制性能,使其在保护腐蚀环境中的金属表面方面很有价值(Obaid 等,2017)。
属性
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylpyridin-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BNO2.HI/c1-11(2)8-14-12(15-9-11)10-4-6-13(3)7-5-10;/h4-7H,8-9H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVQBNNXFQTZMS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=[N+](C=C2)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methylpyridin-1-ium iodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



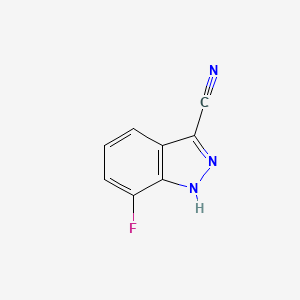
![2-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1457788.png)
![4-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1457789.png)
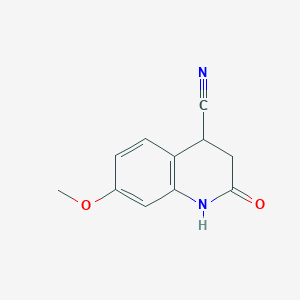
![4-Chloropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1457791.png)
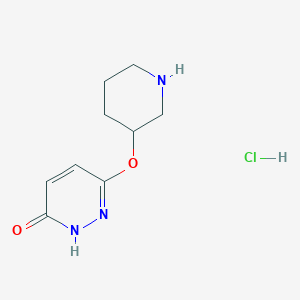
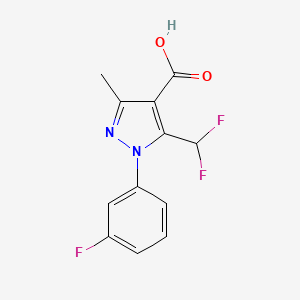
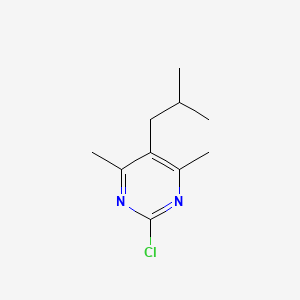
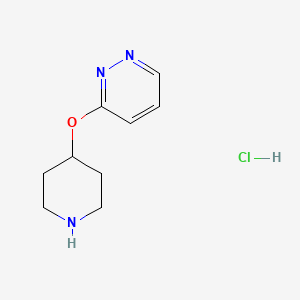
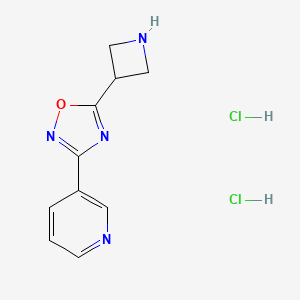
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1457800.png)
![2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1457803.png)
